2,9-Dichloroacridine
Overview
Description
2,9-Dichloroacridine is a chemical compound belonging to the acridine family, characterized by the presence of two chlorine atoms at the 2nd and 9th positions of the acridine ring. Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dichloroacridine typically involves the chlorination of acridine. One common method is the reaction of acridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 9th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,9-Dichloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The acridine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted acridines, which can be further utilized in different applications.
Scientific Research Applications
2,9-Dichloroacridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 2,9-Dichloroacridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
- 6,9-Dichloro-2-methoxyacridine
- 4,7-Dichloro-1,5-naphthyridine
- 2-Methoxy-7,10-dichlorobenzo(b)1,5-naphthyridine
Comparison: 2,9-Dichloroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable compound for research and industrial applications .
Biological Activity
2,9-Dichloroacridine is a synthetic compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by two chlorine atoms at the 2 and 9 positions of the acridine ring system. This substitution pattern is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Like many acridine derivatives, this compound can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer effects.
- Enzyme Inhibition : Studies have indicated that acridine derivatives can inhibit various kinases involved in cell cycle regulation and signaling pathways, such as DYRK1A and GSK3 .
- Immunomodulatory Effects : Some research suggests that acridine compounds may modulate immune responses, impacting cytokine production and macrophage activity .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. It has shown promising results against several cancer cell lines:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines. For example, IC50 values in MTT assays indicate effective inhibition of cell proliferation .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and subsequent activation of apoptotic pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical Cancer) | 10.5 | DNA intercalation |
MCF-7 (Breast Cancer) | 12.3 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial effects:
- Bacterial Inhibition : The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
- Antileishmanial Activity : Recent studies have reported that derivatives containing the acridine structure exhibit antileishmanial effects by altering cytokine expression in infected macrophages .
Case Studies
-
Study on Anticancer Efficacy :
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using an MTT assay. The results indicated a dose-dependent reduction in cell viability across various types of cancer cells. -
Immunomodulatory Effects :
Another investigation focused on the compound's effect on cytokine production in macrophages. The study found that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory action .
Properties
IUPAC Name |
2,9-dichloroacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJOYVDLIRSMCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485562 | |
Record name | 2,9-DICHLOROACRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-14-3 | |
Record name | 2,9-DICHLOROACRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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